N-[(1E)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethylaniline
Description
This compound belongs to the dithioloquinoline family, characterized by a fused heterocyclic core containing sulfur atoms. Its structure features:
- A 5-benzyl substituent on the quinoline ring.
- 4,4,8-Trimethyl groups on the dihydro-dithiolo-quinoline scaffold.
- A 2,4-dimethylaniline moiety as the N-arylidene group.
Properties
Molecular Formula |
C28H28N2S2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
5-benzyl-N-(2,4-dimethylphenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C28H28N2S2/c1-18-11-13-23(20(3)15-18)29-27-25-22-16-19(2)12-14-24(22)30(17-21-9-7-6-8-10-21)28(4,5)26(25)31-32-27/h6-16H,17H2,1-5H3 |
InChI Key |
DWAIQKLVVGCSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C3=C(C(N(C4=C3C=C(C=C4)C)CC5=CC=CC=C5)(C)C)SS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethylaniline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo moiety and the aniline derivative. Common reagents used in these reactions include benzyl chloride, trimethylquinoline, and dimethylaniline. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(1E)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(1E)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues from the Dithioloquinoline Family
Compound 1 : N-[(1E)-8-Bromo-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methoxyaniline (CAS 354542-47-5)
- Core structure: Similar dihydro-dithioloquinoline scaffold.
- Substituents: 8-Bromo (electron-withdrawing group) on the quinoline ring. 4-Methoxyaniline as the N-arylidene group.
- Molecular formula : C₁₉H₁₇N₂OS₂Br (MW: 433.385 g/mol).
| Feature | Target Compound | Compound 1 |
|---|---|---|
| Quinoline substitution | 5-Benzyl, 4,4,8-trimethyl | 8-Bromo, 4,4-dimethyl |
| N-Arylidene group | 2,4-Dimethylaniline | 4-Methoxyaniline |
| Molecular weight* | ~490–510 g/mol (estimated) | 433.385 g/mol |
| Key functional groups | Benzyl (lipophilic) | Bromo (polarizable), Methoxy (polar) |
Key Differences :
- The target compound’s benzyl group increases steric bulk and lipophilicity compared to Compound 1’s bromo and methoxy groups , which may enhance membrane permeability but reduce solubility in polar solvents.
- The 8-bromo in Compound 1 could facilitate electrophilic substitution reactions, unlike the inert methyl groups in the target compound.
Compound 2 : N-(2,3-Dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine (CAS 351337-77-4)
- Core structure: Same dithioloquinoline backbone but with 4,4,7-trimethyl substitution.
- Substituents :
- 2,3-Dimethylphenyl as the N-arylidene group.
- Molecular formula: Not explicitly stated but likely C₂₃H₂₃N₂S₂ (estimated MW: ~403 g/mol).
| Feature | Target Compound | Compound 2 |
|---|---|---|
| Methyl substitution | 4,4,8-Trimethyl | 4,4,7-Trimethyl |
| N-Arylidene group | 2,4-Dimethylaniline | 2,3-Dimethylphenyl |
| Steric effects | Higher (5-benzyl) | Moderate (2,3-dimethylphenyl) |
Key Differences :
- The 2,4-dimethylaniline vs. 2,3-dimethylphenyl substitution alters electronic properties: the former has a para-methyl group, which may influence resonance stabilization.
Analytical Data
- 1H NMR : The target compound’s benzyl group would show aromatic protons at δ ~7.2–7.4 ppm, distinct from Compound 1’s methoxy (δ ~3.8 ppm) and Compound 2’s methylphenyl signals.
- ESI-MS : Expected molecular ion peak at ~490–510 [M+H]⁺ for the target compound, significantly higher than Compound 1 (433 [M+H]⁺) .
Biological Activity
N-[(1E)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethylaniline is a complex organic compound with potential biological applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to the class of dithioloquinoline derivatives, which are known for their diverse biological activities. The structure can be broken down into several functional groups that contribute to its activity:
- Dithioloquinoline Core : This core structure is associated with various pharmacological effects.
- Benzyl Group : Enhances lipophilicity and potential interaction with biological membranes.
- Dimethylaniline Moiety : May contribute to the compound's electronic properties and receptor interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of dithioloquinoline derivatives. For instance, compounds derived from the dithioloquinoline structure have shown significant inhibition of various kinases associated with cancer progression. In a study utilizing PASS Online software, several derivatives exhibited over 85% inhibition against human kinases such as NPM1-ALK and EGFR[L858R][T790] .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been investigated against a range of pathogens. The compound demonstrated superior antifungal activity compared to standard drugs like ketoconazole and bifonazole .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Experimental data suggest that it exhibits anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug . This could indicate its usefulness in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | >85% inhibition of kinases (NPM1-ALK, EGFR) | |
| Antimicrobial | Higher activity than ketoconazole against fungi | |
| Anti-inflammatory | Comparable to indomethacin |
Case Study: Antitumor Screening
In a systematic screening of various dithioloquinoline derivatives for antitumor activity, N-[(1E)-5-benzyl... was identified as one of the leading compounds. It showed significant inhibitory effects against multiple cancer cell lines in vitro. The study utilized ELISA methods to quantify kinase inhibition and established IC50 values for comparison with established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
